molecular formula C6H3BrClN3 B597116 3-Bromo-6-chloroimidazo[1,2-a]pyrazine CAS No. 1214875-36-1

3-Bromo-6-chloroimidazo[1,2-a]pyrazine

Cat. No.: B597116
CAS No.: 1214875-36-1
M. Wt: 232.465
InChI Key: WKFCIHMQPLOMFY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-a]pyrazine ( 1214875-36-1) is a heteroaromatic organic compound with the molecular formula C 6 H 3 BrClN 3 and a molecular weight of 232.47, serving as a versatile chemical intermediate in organic synthesis and pharmaceutical research . The presence of both bromo and chloro substituents on the imidazopyrazine core makes it a valuable synthetic building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse carbon and nitrogen-based functional groups . While specific mechanistic studies on this exact compound are limited, research on its close analog, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, demonstrates its significant utility as a precursor in the efficient synthesis of C-6 aminated derivatives . This fluoride-promoted amination protocol allows researchers to functionalize the core structure with a wide range of primary and secondary alkylamines in excellent yields, facilitating the rapid exploration of structure-activity relationships in medicinal chemistry campaigns . As a reagent, it is instrumental in the synthesis of imidazopyrazine-based libraries for the discovery and optimization of biologically active molecules. Researchers are advised to handle this compound as a light-sensitive material, storing it sealed in dry conditions at 2-8°C . Please note : The specific application mentioned is based on a closely related chemical structure (imidazo[1,2-b]pyridazine) and is provided for illustrative purposes to suggest potential research utility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFCIHMQPLOMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725489
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-36-1
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 6 Chloroimidazo 1,2 a Pyrazine and Its Derivatives

Classical Synthetic Routes to Imidazo[1,2-a]pyrazinesnih.gov

The foundational methods for constructing the imidazo[1,2-a]pyrazine (B1224502) core have been well-established for decades. These classical routes typically involve the cyclization of an aminopyrazine precursor.

The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine (B29847) and an α-haloketone or its equivalent, such as chloroacetaldehyde. acs.orgucl.ac.uk This reaction, often referred to as a heteroannulation, provides a direct route to the bicyclic system. acs.org The choice of solvent can significantly impact the reaction's efficiency. For instance, the condensation to form the parent imidazo[1,2-a]pyrazine has been shown to proceed with much higher yields in methanol (B129727) compared to dimethylformamide (DMF). ucl.ac.uk

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFReflux1613
2MeOHReflux2498
Table based on data from initial synthetic approaches to the imidazo[1,2-a]pyrazine core. ucl.ac.uk

This fundamental reaction serves as the basis for creating a wide variety of substituted imidazo[1,2-a]pyrazines by selecting appropriately substituted 2-aminopyrazines and α-haloketones. acs.orgorganic-chemistry.org

In some cases, the formation of the imidazo[1,2-a]pyrazine core is achieved through a multi-step sequence rather than a single condensation step. One such approach involves the initial reaction of a 3-amino-6-chloropyridazine (B20888) with N,N-dimethylformamide dimethyl acetal (B89532) to form an N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate. google.com This intermediate is then isolated and reacted with a reagent like bromoacetonitrile (B46782) in a separate step to induce cyclization and form the final substituted imidazo[1,2-b]pyridazine (B131497) product, a related heterocyclic system. google.com This two-step process allows for more controlled synthesis and purification of intermediates, potentially leading to higher purity of the final product. google.com This strategy highlights that the core can be constructed sequentially, first by modifying the amine and then by adding the second ring component.

Advanced Synthetic Approaches to 3-Bromo-6-chloroimidazo[1,2-a]pyrazine

Creating the specific 3-bromo-6-chloro-substituted scaffold requires more advanced and regioselective synthetic strategies. These methods often involve either the functionalization of a pre-formed imidazo[1,2-a]pyrazine ring or the use of multi-component reactions.

Achieving the desired 3-bromo-6-chloro substitution pattern typically begins with a precursor that already contains the chloro-substituent, namely 6-chloroimidazo[1,2-a]pyrazine (B1590719). The subsequent introduction of the bromine atom must be highly selective for the C3 position.

Electrophilic bromination of the imidazo[1,2-a]pyrazine ring generally occurs preferentially at the C3 position due to the electronic nature of the heterocyclic system. nih.govucl.ac.uk However, these reactions can sometimes lead to messy profiles and the formation of di-brominated regioisomers. ucl.ac.uk

More advanced and highly regioselective methods utilize directed metalation. It has been demonstrated that 6-chloroimidazo[1,2-a]pyrazine can undergo selective magnesiation at the C3 position using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govrsc.org Trapping the resulting magnesium intermediate with an iodine electrophile yields the 3-iodo-6-chloroimidazo[1,2-a]pyrazine in good yield. nih.govrsc.org A similar strategy using a zincating agent, TMP₂Zn·2MgCl₂·2LiCl, surprisingly leads to a complete switch in regioselectivity, with metalation occurring at the C5 position. nih.gov This highlights the power of organometallic reagents in controlling functionalization.

BasePosition of MetalationElectrophileProductYield (%)
TMPMgCl·LiClC3I₂3-iodo-6-chloroimidazo[1,2-a]pyrazine78
TMPMgCl·LiClC3(PhS)₂3-(phenylthio)-6-chloroimidazo[1,2-a]pyrazine75
TMP₂Zn·2MgCl₂·2LiClC5I₂5-iodo-6-chloroimidazo[1,2-a]pyrazine55
Table based on data from regioselective metalation studies of 6-chloroimidazo[1,2-a]pyrazine. nih.govrsc.org

Transition-metal-free methods have also been developed for the regioselective halogenation of the related imidazo[1,2-a]pyridine (B132010) system. These methods use inexpensive reagents like sodium bromite (B1237846) (NaBrO₂) in the presence of an acid to achieve highly selective C3-bromination, providing an alternative route to 3-bromo-substituted cores. nih.govrsc.orgresearchgate.net

One-pot syntheses and multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic structures. rsc.org For imidazo[1,2-a]pyrazines, iodine-catalyzed one-pot, three-component condensations have been reported. rsc.orgnih.gov In this method, a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide) are combined in a single reaction vessel to afford 3-amino-substituted imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.gov

Another powerful one-pot strategy involves a palladium-catalyzed sequential reaction. This approach allows for the selective functionalization at both the C3 and C6 positions of the imidazo[1,2-a]pyrazine scaffold within a single pot, for example, through a Suzuki-Miyaura cross-coupling followed by a direct C-H arylation. nih.gov Formimidamide chemistry has also been leveraged to develop one-pot procedures to access 3-substituted imidazo[1,2-a]pyridines, which avoids the isolation of potentially hygroscopic intermediates and can provide higher yields than stepwise approaches. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions in Functionalizationresearchgate.netrsc.org

The halogen atoms on the this compound scaffold serve as versatile handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

The chlorine substituent at the C6 position of 6-chloroimidazo[1,2-a]pyrazine has been shown to be an effective coupling partner in Negishi cross-coupling reactions. rsc.org Using a palladium catalyst such as Pd-PEPPSI-iPr, the C6-chloro group can be coupled with various functionalized aryl, alkyl, and benzylic organozinc reagents to afford 6-substituted imidazo[1,2-a]pyrazines in excellent yields. rsc.org This method tolerates sensitive functional groups like esters and nitriles on the coupling partner. rsc.org

Organozinc ReagentCatalystProductYield (%)
(4-EtO₂C-C₆H₄)ZnCl·MgICl·LiClPd-PEPPSI-iPr6-(4-ethoxycarbonylphenyl)imidazo[1,2-a]pyrazine93
(4-NC-C₆H₄)ZnCl·MgBrCl·LiClPd-PEPPSI-iPr6-(4-cyanophenyl)imidazo[1,2-a]pyrazine90
(BnO(CH₂)₄)ZnCl·MgCl₂·LiClPd-PEPPSI-iPent6-(4-(benzyloxy)butyl)imidazo[1,2-a]pyrazine98
(4-F-Bn)ZnCl·MgCl₂·LiClPd-PEPPSI-iPent6-(4-fluorobenzyl)imidazo[1,2-a]pyrazine95
Table based on data from Negishi cross-coupling reactions on 6-chloroimidazo[1,2-a]pyrazine. rsc.org

Similarly, the bromine atom at the C3 position is a prime site for functionalization. The C3-bromo derivatives of related imidazo[1,2-a]pyridines are readily transformed into more complex systems using Suzuki-Miyaura reactions, showcasing the synthetic utility of the halogenated scaffold. nih.govnih.govrsc.org This dual reactivity at the C3 and C6 positions allows for the sequential and selective introduction of different substituents, paving the way for the design of diverse and complex molecules based on the imidazo[1,2-a]pyrazine core. nih.gov

Suzuki Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon (C-C) bonds. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a substrate like this compound, the bromine atom at the C-3 position is the more reactive site for such cross-coupling reactions, allowing for the selective introduction of various aryl or alkyl groups.

The synthesis of biaryl compounds from aryl halides and arylboronic acids is a common application. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

While standard Suzuki protocols can be challenging with nitrogen-rich heterocycles due to potential catalyst inhibition by the nitrogen atoms, specialized conditions have been developed to overcome these issues. nih.gov These often involve the use of specific palladium precatalysts and ligands that are robust and efficient for these types of substrates. nih.gov For instance, methods have been successfully applied to couple various substituted indazoles, benzimidazoles, and azaindoles under mild conditions, demonstrating the feasibility for similar nitrogen-containing fused heterocyclic systems. nih.gov Post-condensation modifications of 3-aminoimidazo[1,2-a]pyrazine libraries have also been achieved using Pd-catalyzed cross-coupling with boronic acids to form biaryl derivatives. nih.gov

libretexts.orgnih.gov
ParameterTypical ConditionReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or specialized palladacycle precatalysts with phosphine (B1218219) or NHC ligands.
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) or N-Heterocyclic Carbenes (NHCs).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, involving the reaction of an aryl halide or triflate with an amine in the presence of a base. wikipedia.orgmychemblog.com This reaction is exceptionally useful for functionalizing the this compound scaffold, particularly at the C-6 chloro position, which is more susceptible to this type of transformation than the C-3 bromo position under specific conditions.

The development of this method has provided a facile route to aryl amines, significantly expanding the scope of C-N bond formation beyond classical methods. wikipedia.org The catalytic cycle is understood to proceed via oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

A highly efficient method for the C-6 amination of the closely related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed. researchgate.net This procedure utilizes a palladium catalyst with a specialized ligand to couple various primary and secondary amines, as well as anilines, with the 6-chloro position in high yields. The reaction demonstrates excellent functional group tolerance. researchgate.net

researchgate.net
Amine SubstrateCatalyst SystemSolvent/TempYieldReference
AnilinePd₂(dba)₃ / RuPhost-BuOH / 100 °C99%
PiperidinePd₂(dba)₃ / RuPhost-BuOH / 100 °C99%

Copper-Catalyzed Oxidative Cyclization Reactions

Copper-catalyzed reactions are a key strategy for the initial construction of the imidazo[1,2-a]pyridine and pyrazine (B50134) ring systems. These methods often involve an oxidative cyclization process where new bonds are formed to create the fused heterocyclic structure. organic-chemistry.org Molecular oxygen from the air can sometimes be used as the sole, sustainable oxidant in these transformations. acs.org

One such approach involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines to afford imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org Another strategy is the tandem imine formation-oxidative cyclization of acetophenones and 2-aminopyridines, which can be catalyzed by copper to yield 2-arylimidazo[1,2-a]pyridines. researchgate.net Furthermore, a copper-catalyzed cascade synthesis involving an Ullmann-type C–N coupling has been developed to produce fused imidazo-pyridine scaffolds. acs.org These methodologies showcase the versatility of copper catalysis in building the core heterocyclic framework.

organic-chemistry.org
Reaction TypeCatalystOxidantKey FeaturesReference
Coupling of Ketoxime Acetates with PyridinesCuIAerobic (O₂)High yields (66-95%), tolerates diverse functional groups.
Denitrogenative Transannulation of PyridotriazolesCopper CatalystAerobic (O₂)Uses air as the sole oxidant, applicable to amino acids.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purities compared to conventional heating methods. mdpi.com This technology has been effectively applied to the synthesis of imidazo[1,2-a]pyrazine derivatives.

The use of microwave heating can accelerate catalyst-free annulation reactions for forming the imidazo[1,2-a]pyrazine core. acs.org For example, the condensation of 2-aminopyrazines with α-bromoketones proceeds in excellent yields in a green solvent under microwave irradiation. acs.org Multicomponent reactions (MCRs), which are powerful for generating molecular diversity, are also significantly enhanced by microwave assistance. The three-component reaction between 2-aminopyrazines, aldehydes, and isocyanides to form 3-aminoimidazo[1,2-a]pyrazines can be completed much more rapidly with microwave heating. nih.govbohrium.com This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of these compounds for screening purposes. nih.govbohrium.com

acs.org
ReactionHeating MethodTimeYieldReference
Annulation of 2-aminopyrazine with α-bromoketoneMicrowave15-20 minExcellent
ConventionalLonger (not specified)Lower

Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. benthamdirect.com Several green synthetic strategies have been developed for the synthesis of imidazo[1,2-a]pyridines and related pyrazine analogs. These methods focus on improving reaction efficiency while minimizing environmental impact. benthamdirect.com

Key green approaches include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or bio-based solvents such as eucalyptol. acs.orgresearchgate.net An expeditious catalyst-free heteroannulation for imidazo[1,2-a]pyrazines was developed using a H₂O-IPA mixture as the reaction medium. acs.org

Catalyst-Free and Solvent-Free Reactions: Performing reactions without any catalyst or solvent reduces waste and simplifies purification. acs.orgrsc.org One-pot, three-component reactions under solvent-free conditions have been developed for imidazo[1,2-a]pyridine derivatives. rsc.org

Energy Efficiency: Utilizing microwave irradiation or conducting reactions at room temperature reduces energy consumption. nih.govnih.gov An efficient iodine-catalyzed, one-pot synthesis of imidazo[1,2-a]pyrazines at room temperature has been reported, which uses a low-cost and benign catalyst. nih.gov

Multicomponent Reactions (MCRs): These reactions improve atom economy by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. researchgate.netnih.gov

acs.orgresearchgate.net
Green ApproachExampleKey AdvantageReference
Green SolventSynthesis in H₂O-Isopropanol or Eucalyptol.Reduces use of hazardous volatile organic compounds.
Catalyst-FreeAnnulation of 2-aminopyrazines with α-bromoketones.Avoids toxic and expensive metal catalysts.

Reactivity and Chemical Transformations of 3 Bromo 6 Chloroimidazo 1,2 a Pyrazine

Halogen Reactivity and Strategic Functionalization

The presence of halogens at both the C-3 and C-6 positions of the imidazo[1,2-a]pyrazine (B1224502) ring system invites a variety of functionalization strategies. The electron-withdrawing nature of the fused aromatic system, with its two nitrogen atoms, significantly influences the reactivity of the attached halogens, making them susceptible to different types of chemical transformations.

The imidazo[1,2-a]pyrazine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr). This type of reaction generally involves the attack of a nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (the halide). rsc.org

While specific studies on 3-bromo-6-chloroimidazo[1,2-a]pyrazine are not extensively documented, research on the closely related isomer, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), provides significant insight into the likely reactivity. In this analogous system, the chlorine atom at the C-6 position is selectively displaced by various primary and secondary amines. researchgate.net This amination reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, demonstrating the susceptibility of the C-6 position to nucleophilic attack. researchgate.net The reaction is often facilitated by a base and may be enhanced by a phase-transfer catalyst to achieve high yields. researchgate.net This selectivity suggests that the C-6 position in the imidazo[1,2-a]pyrazine core is similarly activated for SNAr reactions. The reaction at the C-3 position under SNAr conditions is less favored, allowing for selective functionalization at the C-6 carbon.

Table 1: Representative SNAr Amination on the Analogous 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Scaffold This data is based on the reactivity of a closely related isomer and is presented as a model for the expected reactivity of this compound.

Nucleophile (Amine)ConditionsProductYield (%)Reference
ButylamineCsF, BnNEt₃Cl (cat.), DMSO, 100 °C, 24 h3-Bromo-6-(butylamino)imidazo[1,2-b]pyridazine94 researchgate.net
CyclohexylamineCsF, BnNEt₃Cl (cat.), DMSO, 100 °C, 24 h3-Bromo-6-(cyclohexylamino)imidazo[1,2-b]pyridazine95 researchgate.net
MorpholineCsF, BnNEt₃Cl (cat.), DMSO, 100 °C, 24 h4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine91 researchgate.net

The bromine and chlorine atoms on the imidazo[1,2-a]pyrazine ring exhibit pronounced differential reactivity, which is the cornerstone of its utility in sequential functionalization.

Under SNAr Conditions: As demonstrated in analogous systems, the chlorine atom at the C-6 position is generally more susceptible to nucleophilic aromatic substitution than the bromine atom at C-3. researchgate.net This allows for the selective introduction of nucleophiles, such as amines, at the C-6 position while leaving the C-3 bromine intact for subsequent transformations.

Under Palladium-Catalyzed Coupling Conditions: The reactivity order is inverted in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. libretexts.org This well-established principle allows for the highly selective functionalization of the C-3 position via a range of palladium-catalyzed reactions, including Sonogashira, Heck, and Negishi couplings. The C-6 chloro group typically remains untouched under standard conditions for coupling to a C-Br bond, making it available for a subsequent, often more forcing, coupling reaction or an SNAr displacement.

Palladium-Catalyzed Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied to functionalize heterocyclic compounds. nih.govmdpi.com For this compound, these reactions are expected to proceed with high regioselectivity at the C-3 position due to the greater reactivity of the C-Br bond.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Given the differential halogen reactivity, this compound would selectively undergo Sonogashira coupling at the C-3 position. This allows for the introduction of various alkyne-containing moieties, which are valuable handles for further synthetic elaboration or for their electronic properties. The reaction is versatile and can be carried out under mild conditions. wikipedia.org

The Heck reaction enables the vinylation of aryl halides, coupling them with alkenes in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction would also selectively target the C-3 position of this compound. This provides a direct route to introduce vinyl groups, which can then participate in a wide array of subsequent chemical transformations, making the Heck reaction a key tool for molecular diversification.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds involving sp², sp³, and sp hybridized carbons. wikipedia.org Studies on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) have demonstrated the feasibility of Negishi cross-couplings for functionalizing this heterocyclic system. nih.gov For this compound, the Negishi reaction would proceed selectively at the C-3 bromine. This reaction is particularly useful for introducing alkyl and aryl groups. Research on the functionalization of 6-chloroimidazo[1,2-a]pyrazine has shown that metalation at the C-3 position followed by coupling is a viable strategy, supporting the utility of Negishi reactions for diversifying the imidazo[1,2-a]pyrazine scaffold. nih.gov

Table 2: Predicted Palladium-Catalyzed Coupling Reactions of this compound

ReactionCoupling PartnerTypical Catalyst/ReagentsExpected Product PositionReference (General Reaction)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Et₃NC-3 libretexts.orgwikipedia.org
Heck ReactionAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tolyl)₃, Et₃NC-3 beilstein-journals.org
Negishi CouplingOrganozinc (R-ZnX)Pd(PPh₃)₄ or Ni(acac)₂C-3 wikipedia.orgnih.govorganic-chemistry.org

Kumada Coupling

The Kumada coupling is a cross-coupling reaction that forges carbon-carbon bonds through the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. organic-chemistry.orgwikipedia.org This reaction was one of the first catalytic cross-coupling methods to be reported and remains a valuable tool in organic synthesis. wikipedia.org The general applicability of the Kumada coupling extends to a variety of aryl and vinyl halides. wikipedia.org While the reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the high reactivity of the Grignard reagent limits the tolerance of certain functional groups. wikipedia.org

Although specific examples of Kumada coupling involving this compound are not extensively documented in the reviewed literature, the general principles of this reaction suggest its potential for the arylation and alkylation at the C3 position. The higher reactivity of the C-Br bond compared to the C-Cl bond would likely favor selective coupling at the C3 position. The reaction would typically involve a palladium or nickel catalyst to couple the imidazo[1,2-a]pyrazine with an appropriate Grignard reagent (R-MgX).

Table 1: Hypothetical Kumada Coupling of this compound This table is based on general principles of Kumada coupling and does not represent experimentally verified results for this specific compound.

EntryGrignard Reagent (R-MgX)CatalystProduct
1Phenylmagnesium bromidePd(PPh₃)₄6-Chloro-3-phenylimidazo[1,2-a]pyrazine
2Methylmagnesium chlorideNi(dppp)Cl₂6-Chloro-3-methylimidazo[1,2-a]pyrazine
3Vinylmagnesium bromidePdCl₂(dppf)6-Chloro-3-vinylimidazo[1,2-a]pyrazine

Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. organic-chemistry.org This method is highly versatile, with few limitations on the nature of the organic groups to be coupled. organic-chemistry.org

Similar to the Kumada coupling, specific literature detailing the Stille coupling of this compound is scarce. However, the known reactivity patterns of halo-heterocycles in Stille reactions allow for predictions of its behavior. The C-Br bond at the C3 position is expected to be more reactive than the C-Cl bond at the C6 position, thus enabling selective functionalization. The reaction would involve the coupling of this compound with an organostannane (R-SnBu₃) in the presence of a palladium catalyst.

Table 2: Hypothetical Stille Coupling of this compound This table is based on general principles of Stille coupling and does not represent experimentally verified results for this specific compound.

EntryOrganostannane (R-SnBu₃)CatalystProduct
1PhenyltributylstannanePd(PPh₃)₄6-Chloro-3-phenylimidazo[1,2-a]pyrazine
2(Thiophen-2-yl)tributylstannanePdCl₂(dppf)6-Chloro-3-(thiophen-2-yl)imidazo[1,2-a]pyrazine
3(Vinyl)tributylstannanePd(dba)₂6-Chloro-3-vinylimidazo[1,2-a]pyrazine

C-H Activation for Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. The imidazo[1,2-a]pyrazine core is amenable to such transformations, allowing for the introduction of various substituents directly onto the heterocyclic ring.

C-Benzylation

The introduction of a benzyl (B1604629) group via direct C-H activation has also been demonstrated for the imidazo[1,2-a]pyrazine system. A palladium-catalyzed one-pot sequential process involving Suzuki cross-coupling and direct C-H functionalization has been shown to be effective for benzylation. organic-chemistry.org This method allows for the selective introduction of a benzyl group at a C-H position of the imidazo[1,2-a]pyrazine core. organic-chemistry.org The reaction conditions would typically involve a palladium catalyst and a suitable benzylating agent. The specific regioselectivity on the 3-bromo-6-chloro-substituted scaffold would depend on the electronic and steric effects of the existing halogen atoms.

C-Alkylation

N-Arylation Reactions

N-arylation reactions are fundamental transformations for the synthesis of N-aryl heterocycles, which are prevalent in pharmaceuticals and materials science. The imidazo[1,2-a]pyrazine system possesses a nitrogen atom at the N1 position of the imidazole (B134444) ring that can potentially undergo arylation. Common methods for N-arylation include the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an N-H containing heterocycle. organic-chemistry.org The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.org Both methods have been widely applied to a variety of nitrogen-containing heterocycles. acs.orgorganic-chemistry.org

For this compound, N-arylation would introduce an aryl group at the imidazole nitrogen. The reaction conditions, including the choice of catalyst (copper or palladium), ligand, base, and solvent, would be crucial for achieving successful N-arylation and would need to be optimized for this specific substrate. The presence of the bromo and chloro substituents could potentially influence the reactivity of the N-H bond.

Derivatization Strategies for Enhanced Biological Activity

Information regarding specific strategies to derivatize this compound to improve its biological profile is not available in the reviewed literature.

Introduction of Heteroaryl and Aryl Substituents

No specific studies detailing the introduction of heteroaryl and aryl substituents onto the this compound core for the purpose of enhancing biological activity have been found.

Exploration of Substitution Patterns (e.g., C-5, C-8, C-2, C-3 disubstitution; C-6, C-8 disubstitution; C-3, C-6, C-8 trisubstitution)

There is no available research that explores the effects of different substitution patterns on the biological activity of this compound derivatives.

Biological and Pharmacological Relevance of Imidazo 1,2 a Pyrazine Derivatives

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyrazine (B1224502) Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazo[1,2-a]pyrazine core. These investigations reveal how specific structural modifications influence biological activity, guiding the design of more potent and selective drug candidates. researchgate.net The essentiality of the imidazo[1,2-a]pyrazine central core for anticancer properties has been established, with modifications at various positions significantly impacting efficacy. rsc.orgresearchgate.net

The biological profile of imidazo[1,2-a]pyrazine derivatives is highly dependent on the functional groups attached to the heterocyclic core. researchgate.net Research has shown that substitutions at the C2, C3, and C8 positions are particularly important for modulating activity. tsijournals.com

For instance, in the context of anticancer activity, the introduction of different electron-donating and electron-withdrawing groups at the C2 and C3 positions has a profound impact. rsc.org One study highlighted that variations of electron-donating amine groups (such as NH₂, cyclohexylamine, and tert-butylamine) at the C3 position are a key feature of the SAR for anticancer effects. rsc.org Another study focusing on tubulin polymerization inhibitors found that structural optimization and a ring fusion strategy led to potent anti-proliferative activities. nih.gov Furthermore, research on related imidazo[1,2-a]pyridine (B132010) derivatives demonstrated that antiviral activity against human cytomegalovirus (HCMV) was strongly influenced by the type of substituent at the C-2 position. researchgate.net In the realm of antioxidant activity, amination at the C8 position has been shown to improve the free radical scavenging capacity of these compounds. tsijournals.com

Table 1: Influence of Substituents on the Biological Activity of Imidazo[1,2-a]pyrazine and Related Scaffolds

Scaffold Position of Substitution Type of Substituent Observed Biological Activity Reference(s)
Imidazo[1,2-a]pyrazine C3 Electron-donating amine groups Anticancer rsc.org
Imidazo[1,2-a]pyrazine C2, C3, C8 Various Antioxidant, Antimicrobial tsijournals.com
Imidazo[1,2-a]pyrazine Fused Ring Structural Optimization Anticancer (Tubulin Inhibition) nih.gov
Imidazo[1,2-a]pyridine C2 Various Antiviral (HCMV) researchgate.net
Imidazo[1,2-a]pyrazine C8 Amination Antioxidant tsijournals.com

The strategic placement of halogen atoms on the imidazo[1,2-a]pyrazine scaffold is a key method for modulating pharmacological properties. tsijournals.comnih.gov The synthesis of a dihalo-imidazopyrazine intermediate through condensation and subsequent bromination highlights the chemical accessibility of these halogenated derivatives for further functionalization. nih.gov

Studies have directly compared the biological effects of bromine at different positions. For example, an investigation into the apoptotic effects of bromo-substituted derivatives on a human cancer cell line compared compounds with bromine at the C3 position versus the C6 position, demonstrating that the halogen's location is critical for cytotoxic activity.

In a separate study on pyrazine-based chalcones, derivatives with 2-chloro substitution exhibited the highest inhibitory effect against Staphylococcus species, while those with either 2-bromo or 2-chloro substitution were effective against the fungi Candida glabrata and Trichophyton interdigitale.

Table 2: Positional Effects of Halogens on Biological Activity

Compound/Derivative Class Halogen and Position Target/Organism Observed Effect Reference(s)
Dihalo-imidazopyrazine Chloro (C8), Bromo Intermediate Selective displacement of C8-chloro nih.gov
Pyrazine-based Chalcones Chloro (C2) Staphylococcus sp. Highest inhibitory effect
Pyrazine-based Chalcones Bromo or Chloro (C2) C. glabrata, T. interdigitale Antifungal activity

Targeted Biological Activities and Mechanisms of Action

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for a multitude of therapeutic applications, demonstrating significant potential as antimicrobial, antiviral, and anticancer agents. tsijournals.com

Imidazo[1,2-a]pyrazine derivatives have shown notable antibacterial and antifungal properties. tsijournals.com Certain synthesized analogues have displayed pronounced activity against the Gram-positive bacterium Staphylococcus aureus. tsijournals.com Additionally, several compounds have exhibited excellent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. tsijournals.com The mechanism of action for some derivatives is believed to involve the inhibition of essential bacterial enzymes.

The antiviral potential of the imidazo[1,2-a]pyrazine core is significant. A series of derivatives demonstrated potent and broad-spectrum activity against influenza A viruses, including strains resistant to oseltamivir. mdpi.com The mechanism for one promising compound, A4, was identified as the inhibition of the viral nucleoprotein (NP), which it binds to directly, causing the protein to cluster and preventing its accumulation in the nucleus. mdpi.com Furthermore, research has indicated that imidazo[1,2-a]pyrazine analogues can inhibit the main protease of SARS-CoV and SARS-CoV-2 with high efficacy. rsc.org

The anticancer properties of imidazo[1,2-a]pyrazine derivatives are one of the most extensively studied areas. nih.govresearchgate.net These compounds employ various mechanisms to exert their cytotoxic effects against cancer cells.

One key mechanism is the inhibition of tubulin polymerization. A novel derivative, TB-25, was found to bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting the dynamic equilibrium of microtubules in cancer cells. nih.gov This leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis. nih.gov TB-25 also demonstrated the ability to suppress cancer cell migration. nih.gov

Another mechanism involves the induction of apoptosis through the modulation of signaling pathways. Studies on related imidazo[1,2-a]pyridines showed that they can trigger apoptosis by activating caspases and inducing cell cycle arrest through the upregulation of p53 and p21 proteins. nih.gov These compounds were also found to inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival. nih.gov

Furthermore, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Aurora A kinase and receptor tyrosine kinases. researchgate.net More recently, a derivative was identified as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway, enhancing the antitumor efficacy of immunotherapy in preclinical models. nih.gov

Table 3: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Derivative/Compound Cancer Cell Line(s) Mechanism of Action Observed Effect Reference(s)
TB-25 HCT-116, HepG-2, A549, MDA-MB-231 Tubulin polymerization inhibition (colchicine site) G2/M phase arrest, apoptosis, suppressed migration nih.gov
IP-5 (Imidazo[1,2-a]pyridine) HCC1937 Upregulation of p53/p21, Akt pathway inhibition Cell cycle arrest, apoptosis nih.gov
Various Derivatives General Aurora A kinase inhibition, receptor tyrosine kinase inhibition Cytotoxicity researchgate.net
Compound 7 Murine model ENPP1 inhibition (stimulates cGAS-STING pathway) Enhanced antitumor efficacy of anti-PD-1 antibody nih.gov

Anticancer Activity

Kinase Inhibition

While specific data on the kinase inhibition profile of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is not documented in the available literature, the broader class of imidazo[1,2-a]pyrazine derivatives has been extensively investigated as potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated inhibitory activity against a range of kinases, including:

Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many human cancers. sigmaaldrich.comed.ac.uk Structure-based design has led to the synthesis of potent and selective Aurora-A kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold. ed.ac.uknih.gov Co-crystallization studies have provided insights into the binding interactions, facilitating the development of inhibitors with high selectivity. nih.gov

PI3K/mTOR: The PI3K-Akt-mTOR signaling pathway is frequently activated in human malignancies. nih.gov Imidazo[1,2-a]pyrazine derivatives have been synthesized as potent dual PI3K/mTOR inhibitors, with some compounds showing significant anti-tumoral activities both in vitro and in vivo. nih.gov

IKK1 and IKK2: As key regulators of the NF-κB signaling pathway, which plays a pivotal role in inflammatory diseases, IKK inhibitors are of significant interest. researchgate.net Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their potential to inhibit IKK1 and IKK2. researchgate.net

Tyrosine Kinases: The receptor tyrosine kinase EphB4 has been identified as a target for imidazo[1,2-a]pyrazine derivatives. tsijournals.comnih.gov

The following table summarizes the kinase inhibitory activity of some imidazo[1,2-a]pyrazine derivatives found in the literature.

Derivative ClassTarget KinaseObserved Effect
Imidazo[1,2-a]pyrazinesAurora-A KinasePotent and selective inhibition sigmaaldrich.comed.ac.uknih.gov
Imidazo[1,2-a]pyrazinesPI3K/mTORDual inhibitory activity, anti-tumoral effects nih.gov
Imidazo[1,2-a]pyrazinesIKK1/IKK2Potential for inhibition researchgate.net
Imidazo[1,2-a]pyrazinesEphB4Inhibition of receptor tyrosine kinase tsijournals.comnih.gov
Cytotoxic Effects on Cancer Cell Lines

Specific cytotoxic data for this compound against cancer cell lines is not available in the reviewed scientific literature. However, the imidazo[1,2-a]pyrazine scaffold is a common feature in the design of novel anti-cancer agents. chemheterocycles.com

Numerous studies have reported the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives against a range of human cancer cell lines. nih.gov For instance, some derivatives have been shown to inhibit the growth of erythroleukemic cancer cells and display cytotoxic action on the Dami cell line. tsijournals.com A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors and displayed potent anti-proliferative activities against HepG-2, HCT-116, A549, and MDA-MB-231 cancer cell lines, with one compound exhibiting an IC50 of 23 nM against HCT-116 cells. sigmaaldrich.com

Other studies have synthesized imidazo[1,2-a]pyrazine derivatives and evaluated their in vitro anticancer properties against laryngeal (Hep-2), hepatocellular (HepG2), human skin (A375), and breast (MCF-7) cancer cell lines. nih.gov However, it is noteworthy that not all derivatives exhibit cytotoxic activity; one study reported that a series of newly synthesized imidazo[1,2-a]pyrazines did not show any inhibition of cancer cell growth on HeLa and MCF7 cell lines at the tested concentration. uni.lu

The apoptotic effects of certain imidazo[1,2-a]pyrazine derivatives have also been investigated. Derivatives with a purine-like structure were found to induce apoptosis in the human Dami cell line, an effect linked to their ability to increase cAMP and inhibit phosphodiesterase.

Cancer Cell LineDerivative TypeObserved Effect
Dami (human megakaryoblastic leukemia)Purine-like imidazo[1,2-a]pyrazinesGrowth inhibition and induction of apoptosis tsijournals.com
HepG-2, HCT-116, A549, MDA-MB-231Tubulin polymerization inhibitorsPotent anti-proliferative activities sigmaaldrich.com
Hep-2, HepG2, A375, MCF-7General imidazo[1,2-a]pyrazinesIn vitro anticancer properties nih.gov
HeLa, MCF-7Certain imidazo[1,2-a]pyrazinesNo inhibition of cell growth observed in one study uni.lu

Anti-inflammatory Properties

There is no specific information available regarding the anti-inflammatory properties of this compound. However, the imidazo[1,2-a]pyrazine scaffold has been associated with anti-inflammatory activity. tsijournals.comuni.lu Some derivatives have been designed as prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and have shown high anti-inflammatory activity. bldpharm.com The mechanism of anti-inflammatory action for some imidazo[1,2-a]pyridine derivatives, a related class of compounds, has been linked to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. bldpharm.com

Antituberculosis Agents

While there is no data specifically identifying this compound as an antituberculosis agent, the broader class of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, has emerged as a promising area for the discovery of new anti-TB drugs. sigmaaldrich.comsigmaaldrich.comnih.gov These compounds have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. sigmaaldrich.comnih.gov The mechanism of action for some of these compounds involves targeting energy production and ATP synthesis in the bacteria. sigmaaldrich.com

Antiparasitic Agents

Specific antiparasitic activity for this compound has not been reported. However, related imidazo[1,2-a]pyridine derivatives have been investigated for their activity against parasites such as Entamoeba histolytica and Trichomonas vaginalis, including metronidazole-resistant strains. bldpharm.com Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been identified as a new pharmacophore against Leishmania amazonensis.

Antioxidant Activity

There is no information on the antioxidant activity of this compound. However, a series of imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant properties. tsijournals.comuni.lu Several compounds in this series displayed promising free-radical scavenging activity, with IC50 values ranging from 8.54 to 14.26 μM, comparable to the standard ascorbic acid. tsijournals.comuni.lu Structure-activity relationship (SAR) studies revealed that amination at the C8 position could improve the antioxidant activity. tsijournals.com

Other Pharmacological Activities

Imidazo[1,2-a]pyrazine derivatives have been reported to exhibit a wide range of other pharmacological activities, although none are specifically attributed to this compound. These activities include:

Phosphodiesterase (PDE) Inhibition: Some derivatives are potent inhibitors of cAMP-phosphodiesterase, which can lead to smooth muscle relaxant, cardiotonic, and antibronchospastic effects.

Antimicrobial Activity: Various imidazo[1,2-a]pyrazine derivatives have shown moderate to high antibacterial and antifungal activities. tsijournals.comuni.lu

ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting their potential in cancer immunotherapy.

Antiviral Activity: The imidazo[1,2-a]pyrazine scaffold has been noted for its potential antiviral applications. nih.gov

Neurological Activity: Certain derivatives have been investigated for their potential as NMDA receptor antagonists for neuroprotection.

Antiulcer

While extensive research has been conducted on the antiulcer properties of the related imidazo[1,2-a]pyridine series, some studies have also explored the potential of imidazo[1,2-a]pyrazine derivatives as antiulcer agents. nih.gov The mechanism of action for the antiulcer activity of these heterocyclic systems is often attributed to the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. One study on the structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines also included an imidazo[1,2-a]pyrazine derivative, indicating its potential in this therapeutic area. nih.gov Although detailed data on a wide range of imidazo[1,2-a]pyrazine derivatives is not as abundant as for their pyridine (B92270) counterparts, the inclusion of this scaffold in antiulcer research highlights its potential. nih.govnih.gov

Cardiac Stimulating

Certain imidazo[1,2-a]pyrazine derivatives have been shown to possess significant cardiac-stimulating properties. nih.govnih.gov These compounds have demonstrated both positive inotropic (increasing the force of heart muscle contraction) and chronotropic (increasing heart rate) effects in isolated guinea-pig atria. nih.govtsijournals.com For instance, 5-bromoimidazo[1,2-a]pyrazine (B1206681) was found to exhibit positive inotropic and chronotropic effects, which were associated with an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov The potentiation of the positive inotropic effect of isoproterenol (B85558) and the lack of blockade by propranolol (B1214883) suggest that the cardiac-stimulating properties of these derivatives may be linked to the inhibition of phosphodiesterase (PDE). nih.gov

Table 1: Cardiac Stimulating Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundSpeciesPreparationActivityObservations
Imidazo[1,2-a]pyrazine derivativesGuinea-pigIsolated atriaPotent inotropic and chronotropic activitiesCompared favorably to theophylline.
5-Bromoimidazo[1,2-a]pyrazineGuinea-pigIsolated atriaPositive chronotropic and inotropic propertiesAssociated with an increase in cyclic AMP tissue concentration. nih.gov
Antidepressant

The potential of imidazo[1,2-a]pyrazine derivatives as antidepressant agents has been noted in several reviews of their pharmacological activities. researchgate.net The structural similarity of the imidazo[1,2-a]pyrazine core to known neuroactive compounds suggests its potential for interacting with central nervous system (CNS) targets relevant to depression. While specific preclinical data on the antidepressant effects of this compound is not detailed in the available literature, the broader class of compounds is recognized for its potential in this area. researchgate.net Research into related heterocyclic compounds, such as pyrazoline derivatives, has shown that specific substitutions on the heterocyclic ring can lead to significant antidepressant activity in preclinical models like the tail suspension test and forced swimming test. drugbank.com This suggests that further investigation into specifically substituted imidazo[1,2-a]pyrazines could yield promising antidepressant candidates.

Antiallergic

Imidazo[1,2-a]pyrazine derivatives have been identified as a class of compounds with potential for controlling allergic reactions. researchgate.net The mechanism of action in this context is often related to the inhibition of histamine (B1213489) release from mast cells. Studies on various pyrazine (B50134) derivatives have demonstrated that the introduction of specific substituents can lead to potent antiallergic activity. For example, in a series of pyrazine derivatives, the introduction of a 5-tetrazolyl group and a -CONH- or -NHCO- spacer significantly enhanced the inhibitory activity on allergic histamine release. nih.gov While this study did not specifically focus on imidazo[1,2-a]pyrazines, it highlights the potential of the pyrazine core in developing antiallergic agents. The most potent compounds in that study exhibited IC50 values in the nanomolar range for the inhibition of histamine release and were effective in in vivo models of passive cutaneous anaphylaxis (PCA). nih.gov

Table 2: Antiallergic Activity of Representative Pyrazine Derivatives

CompoundIC50 (Histamine Release Inhibition)PCA Inhibition (ED50, i.v.)PCA Inhibition (ED50, p.o.)
6-Dimethylamino derivative (I-17c)4.7 x 10⁻¹⁰ M0.0096 mg/kg0.19 mg/kg
6-(1-Pyrrolidinyl) derivative (I-34)4.6 x 10⁻¹⁰ M0.0096 mg/kg0.18 mg/kg

Data from a study on N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide derivatives. nih.gov

Smooth Muscle Relaxant

A significant area of pharmacological investigation for imidazo[1,2-a]pyrazine derivatives is their activity as smooth muscle relaxants. nih.govresearchgate.net These compounds have demonstrated potent relaxant effects on various smooth muscle preparations, including guinea pig trachea, and have shown a broad spectrum of nonspecific smooth muscle relaxant activity. nih.govtsijournals.com The relaxant effects are observed regardless of the agent used to induce contraction. nih.gov The bronchodilatory properties of these derivatives have been highlighted, with many compounds showing significantly higher relaxant potency than theophylline. researchgate.net The mechanism of this smooth muscle relaxation is thought to involve the inhibition of phosphodiesterase (PDE) isoenzymes, particularly types III and IV, which are involved in regulating the mechanical activity of smooth muscle tissues. nih.govresearchgate.net

Phosphodiesterase Inhibitory Activity

The inhibition of phosphodiesterases (PDEs) is a key mechanism underlying several of the pharmacological effects of imidazo[1,2-a]pyrazine derivatives, including their cardiac-stimulating and smooth muscle relaxant properties. nih.govnih.gov These compounds have been shown to inhibit both total cAMP-PDE and cGMP-PDE activities. nih.gov More specifically, certain derivatives exhibit selective inhibitory activity against PDE isoenzymes. For instance, some derivatives are moderately potent inhibitors of the type IV isoenzyme of PDE, while those with a cyano group at position 2 are potent inhibitors of the type III isoenzyme. researchgate.net The inhibition of these PDE isoenzymes leads to an increase in intracellular levels of cyclic nucleotides (cAMP and cGMP), which in turn mediates various physiological responses. nih.govnih.gov More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a phosphodiesterase that negatively regulates the cGAS-STING pathway, with IC50 values in the low nanomolar range. researchgate.net

Table 3: Phosphodiesterase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound/Derivative ClassTarget PDEPotency/Observation
Imidazo[1,2-a]pyrazine derivativesTotal cAMP-PDE and cGMP-PDEModerate inhibition. nih.gov
Imidazo[1,2-a]pyrazine derivativesPDE IVModerately potent inhibition. researchgate.net
2-Cyano-imidazo[1,2-a]pyrazinesPDE IIIPotent inhibition. researchgate.net
Imidazo[1,2-a]pyrazine derivative 7ENPP1IC50 of 5.70 or 9.68 nM. researchgate.net
EphB4 Receptor Tyrosine Kinase Inhibition

Imidazo[1,2-a]pyrazine diaryl ureas have emerged as a novel class of potent inhibitors of the EphB4 receptor tyrosine kinase. EphB4 is involved in embryogenesis and angiogenesis and is often overexpressed in various cancers. The inhibition of EphB4 is a promising strategy for cancer therapy. Research in this area has led to the discovery of imidazo[1,2-a]pyrazine derivatives with nanomolar potency for the EphB4 receptor. These compounds also show activity against other receptor tyrosine kinases, suggesting a potential for broader anti-angiogenic and anti-cancer effects.

PI3K Inhibition

The imidazo[1,2-a]pyrazine scaffold has emerged as a crucial pharmacophore in the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently overactive in human cancers. abmole.com The PI3K-Akt-mTOR pathway is a key regulator of cell growth, proliferation, and survival, making it a prominent target for anticancer drug discovery. abmole.comchemsrc.com

Researchers have synthesized and evaluated various imidazo[1,2-a]pyrazine derivatives, leading to the identification of potent PI3K inhibitors. chemicalbook.comnih.gov A notable example is the exploration of tricyclic imidazo[1,2-a]pyrazines, which were developed using a conformational restriction strategy applied to a lead compound, ETP-46321. chemicalbook.comprobechem.com This approach led to the discovery of new derivatives with improved selectivity and promising pharmacokinetic profiles in vivo. chemicalbook.comprobechem.com For instance, molecule 8q was identified as having the best selectivity for the PI3Kα/δ isoforms in vitro. chemicalbook.comprobechem.com

Further studies have focused on creating dual PI3K/mTOR inhibitors based on the imidazo[1,2-a]pyrazine and related imidazo[1,2-b]pyridazine (B131497) cores. abmole.com Through function-oriented synthesis, compound 42 was identified as a highly potent dual inhibitor, with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. abmole.com This compound demonstrated significant anti-tumor activity both in vitro and in vivo, along with good kinase selectivity and favorable pharmacokinetic properties, marking it as a promising candidate for further development. abmole.com Similarly, a series of imidazo[1,2-a]pyridine derivatives were developed, with compound 15a proving to be a potent PI3K/mTOR dual inhibitor that showed significant tumor growth inhibition in xenograft models. chemsrc.com The design of these inhibitors often leverages key interactions within the kinase domain, such as hydrogen bonds with catalytic residues. chemsrc.com

Preclinical and Clinical Development of Imidazo[1,2-a]pyrazine-Based Drugs

The versatile imidazo[1,2-a]pyrazine scaffold is a core component of several compounds that have advanced into preclinical and clinical development for various diseases, including cancer and parasitic infections.

While the imidazo[1,2-a]pyrazine core is found in PI3K inhibitors, the specific examples provided in the outline, SCH-1473759 and entospletinib (B612047), target different kinases.

SCH-1473759 is a potent, dual inhibitor of Aurora A and Aurora B kinases, with IC₅₀ values of 4 nM and 13 nM, respectively. abmole.comchemicalbook.com Its chemical name is 2-{ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-3-isothiazolyl)methyl]amino}-2-methyl-1-propanol hydrochloride, confirming the presence of the imidazo[1,2-a]pyrazine moiety. sigmaaldrich.com In preclinical studies, SCH-1473759 demonstrated dose- and schedule-dependent anti-tumor activity in several human tumor xenograft models. chemicalbook.com It showed significant tumor growth inhibition and its efficacy was enhanced when used in combination with taxanes. chemicalbook.com

Entospletinib (GS-9973) is an orally bioavailable and selective inhibitor of spleen tyrosine kinase (Syk), a key component in B-cell receptor signaling. sigmaaldrich.comsigmaaldrich.comtsijournals.comgoogle.com Its structure, 6-(1H-Indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine, is also built upon the imidazo[1,2-a]pyrazine core. sigmaaldrich.com Entospletinib has been evaluated in multiple clinical trials for hematological malignancies. sigmaaldrich.com In a phase 2 study involving patients with relapsed or refractory chronic lymphocytic leukemia (CLL), entospletinib demonstrated clinical activity, achieving a progression-free survival rate of 70.1% at 24 weeks. sigmaaldrich.comtsijournals.com It has also been investigated in patients with other B-cell malignancies like non-Hodgkin lymphoma and in acute myeloid leukemia (AML), both as a monotherapy and in combination with other agents. sigmaaldrich.com

Compound NameCAS NumberMolecular FormulaPrimary Target(s)Therapeutic Area
SCH-14737591094069-99-4C20H26N8OSAurora A / Aurora B KinaseOncology
Entospletinib (GS-9973)1229208-44-9C23H21N7OSpleen Tyrosine Kinase (Syk)Oncology / Autoimmune Diseases

Derivatives of the imidazo[1,2-a]pyrazine and related fused imidazole (B134444) scaffolds have been evaluated in in vivo models for parasitic diseases, demonstrating their potential as antiparasitic agents.

Leishmaniasis, a disease caused by Leishmania protozoa, is a key area of investigation. Researchers have synthesized and tested imidazo[1,2-a]pyrazine-based compounds for their antileishmanial properties. In one study, a potent antileishmanial hit compound, CTN1122, which targets Leishmania casein kinase 1 (L-CK1.2), was identified. Subsequent work described structurally related compounds with antiparasitic activity superior to the reference drug miltefosine. Another study focused on imidazo[1,2-a]pyrimidine derivatives, a closely related scaffold, against Leishmania amazonensis. Compound 24 from this series showed significant activity against both promastigote and intracellular amastigote forms of the parasite and was over 10 times more destructive to the parasites than to host cells, encouraging further studies in murine models.

The anti-trypanosomal activity of these scaffolds has also been explored. Chagas disease, caused by Trypanosoma cruzi, is another neglected tropical disease where new treatments are needed. While much of the research focuses on other heterocyclic systems, some studies have included imidazo-fused compounds. For example, a series of 1,4-bis(alkylamino)- and 1-alkylamino-4-chloroazine derivatives containing imidazole rings were tested in vitro against T. cruzi, showing the potential of this chemical space. The search for new agents against T. cruzi often targets the parasite's purine (B94841) salvage pathway, as it cannot synthesize purines de novo.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a derivative of imidazo[1,2-a]pyrazine (B1224502), might interact with a biological target, typically a protein or enzyme.

Studies on related pyrazine (B50134) structures have demonstrated their potential to bind effectively to various protein targets. For instance, molecular docking studies on a series of pyrazine sulfonamide derivatives were carried out on the crystal structure of Mycobacterium tuberculosis L,D-transpeptidase-2 (PDB ID: 5LB1), an enzyme crucial for bacterial cell wall synthesis jetir.org. The results indicated that these derivatives could bind within the active pocket with significant binding affinities, suggesting a potential mechanism for their antimicrobial activity jetir.org.

Similarly, docking simulations of novel pyrazine-based heterocycles have been performed against another bacterial target (PDB ID: 4DUH) nih.gov. The analysis revealed that a pyrazine-pyridone derivative, compound 5d , exhibited a high binding affinity, forming stable interactions within the enzyme's active site nih.gov. These interactions were primarily hydrogen bonds and π-hydrogen bonds, which are critical for ligand recognition and binding stability nih.gov. While specific docking studies on 3-Bromo-6-chloroimidazo[1,2-a]pyrazine are not detailed in the available literature, the compound's structural similarity to known kinase inhibitors suggests it would be a prime candidate for such investigations. The related compound, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), has been identified as an effective inhibitor of protein kinases like PIM-1, PKC, and JAK2, making these proteins logical targets for future docking studies .

Compound ClassProtein Target (PDB ID)Key Interacting ResiduesBinding Affinity (kcal/mol)Interaction Type
Pyrazine Sulfonamide Derivatives jetir.orgM. tuberculosis L,D-transpeptidase-2 (5LB1)TRP-340, HIS-352, ASN-356-6.9 to -7.2Hydrogen Bonds
Pyrazine-pyridone Derivative (5d) nih.govBacterial Target (4DUH)Not specified-7.45Hydrogen-donor, π-hydrogen bond

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models help to identify the key molecular features (descriptors) that govern the activity of the compounds, providing a roadmap for designing more effective molecules.

For scaffolds related to imidazo[1,2-a]pyrazine, 3D-QSAR analyses have proven valuable. In a study on 8-amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), researchers developed both Gaussian and field-based 3D-QSAR models japsonline.com. These models demonstrated high statistical validity and predictive power, with conventional correlation coefficients (r²) of 0.93 and 0.92, respectively japsonline.com. Analysis of the contour maps generated from these models revealed that steric and hydrophobic interactions were the most significant factors contributing to the inhibitory activity of the compounds japsonline.com. This suggests that bulky, non-polar groups in specific regions of the molecule enhance its binding to BTK.

Another QSAR analysis performed on a series of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei identified that the presence of an N-sec-butylformamide group and a substituted benzene ring were positively correlated with activity nih.gov. These findings highlight how specific substitutions on the pyrazine core can be tuned to optimize biological effects. Such methodologies could be directly applied to this compound to understand how modifications at its various positions would impact its activity against targets like PIM-1 kinase.

Compound SeriesQSAR Model TypeKey Finding
8-Amino-imidazo[1,5-a]pyrazines japsonline.comGaussian and Field-based 3D-QSARSteric and hydrophobic features are crucial for enhanced activity.
6-Arylpyrazine-2-carboxamides nih.gov2D-QSARThe presence of N-sec-butylformamide and substituted benzene correlates with inhibitory activity.
Pyrazine Derivatives semanticscholar.orgMultiple Linear Regression (MLR) and Artificial Neural Network (ANN)High correlation between experimental and predicted activity was achieved, with the ANN model showing superior performance.

Prediction of Pharmacokinetic Profiles

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out compounds with unfavorable characteristics.

For imidazopyridine derivatives, which are structurally similar to imidazo[1,2-a]pyrazines, computational ADME predictions have been performed researchgate.netnih.gov. These studies calculate various parameters, including drug-likeness, bioavailability scores, and specific ADME properties, to assess the pharmacological potential of the molecules researchgate.net. For example, the SwissADME tool has been used to analyze novel pyrazine-based heterocycles, providing in-depth analysis of their drug-like properties and pharmacokinetic attributes, supporting their potential for further development nih.gov.

Compound ClassComputational MethodPredicted Properties
Imidazopyridine Derivative researchgate.netnih.govIn silico ADME prediction toolsDrug similarity, bioavailability score, bioactivity values, ADME profiles.
Pyrazine-based heterocycles nih.govSwissADMEDrug-like properties, pharmacokinetic attributes.
General Drug Candidates nii.ac.jpPhysiologically Based Pharmacokinetic (PBPK) ModelingDrug distribution in the body, concentration-time profiles in various tissues.

Mechanistic Insights into Biological Activity

Computational studies can provide profound insights into the molecular mechanisms underlying a compound's biological activity. For enzyme inhibitors, this can involve elucidating the precise binding mode, identifying key interactions that lead to inhibition, and understanding the energetic factors that drive the binding process.

The reported activity of the related compound 3-Bromo-6-chloroimidazo[1,2-b]pyridazine as an inhibitor of PIM-1, PKC, and JAK2 kinases points to a likely mechanism of action for this class of molecules . Kinase inhibitors typically function by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. Computational modeling can be used to simulate the binding of this compound to the ATP-binding sites of these kinases. Such models can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor-enzyme complex.

Furthermore, theoretical methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule researchgate.netnih.gov. These calculations can help to understand the intrinsic properties of the compound that contribute to its biological function. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's ability to participate in charge-transfer interactions, which are often important for ligand-receptor binding nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. While specific experimental ¹H NMR data for this compound is not widely available in public literature, a hypothetical spectrum would be expected to show distinct signals for the aromatic protons on the imidazopyrazine core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the fused ring system. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity. For comparison, related structures in the imidazo[1,2-b]pyridazine (B131497) series have been analyzed, and their full characterization data, including ¹H NMR, have been noted as being available in the supporting information of relevant research articles. researchgate.net

A detailed analysis of a related isomer can provide insight into the expected regions for the proton signals. For instance, in a similar heterocyclic system, the aromatic protons typically appear in the downfield region of the spectrum, often between 7.0 and 9.0 ppm.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
H-2 Downfield Singlet
H-5 Downfield Doublet
H-7 Downfield Doublet

Note: This table is a hypothetical representation and is not based on experimentally verified data for this compound.

Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C-2 ~120-140
C-3 ~100-120 (bearing Br)
C-5 ~120-140
C-6 ~130-150 (bearing Cl)
C-7 ~110-130

Note: This table is a hypothetical representation and is not based on experimentally verified data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and confirming the molecular weight of the synthesized compound. In the context of this compound, LC-MS would be employed to verify the successful synthesis and purity of the compound. The mass spectrometer would be expected to detect the molecular ion peak corresponding to the mass of the molecule. While specific LC-MS data for this compound is not available, commercial suppliers of the isomeric compound 3-Bromo-6-chloroimidazo[1,2-b]pyridazine offer documentation that may include LC-MS data. bldpharm.com

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides a highly accurate determination of the molecular mass of a compound, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS-ESI would confirm the molecular formula, C₆H₃BrClN₃. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). Research on related aminated 3-bromoimidazo[1,2-b]pyridazines has utilized HRMS for full characterization. researchgate.net Predicted mass-to-charge ratios for the protonated molecule [M+H]⁺ of the isomer 3-bromo-5-chloroimidazo[1,2-a]pyrazine (B1148697) have been calculated. uni.lu

Predicted HRMS-ESI Data for this compound

Ion Calculated m/z
[C₆H₃⁷⁹Br³⁵ClN₃+H]⁺ 231.9275
[C₆H₃⁸¹Br³⁵ClN₃+H]⁺ 233.9255
[C₆H₃⁷⁹Br³⁷ClN₃+H]⁺ 233.9246

Note: This table represents predicted values based on the elemental composition and is not from experimental measurement for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds. While a specific IR spectrum for this compound is not available, data for the isomer 3-Bromo-6-chloroimidazo[1,2-b]pyridazine has been recorded. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the fused heterocyclic system, and C-Br and C-Cl stretching vibrations.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
C=N and C=C Stretch 1500-1650
C-N Stretch 1300-1400
C-Cl Stretch 600-800

Note: This table is a representation of expected vibrational frequencies based on general IR correlation tables and data from the isomer 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Spectroscopic and Analytical Characterization of this compound

The comprehensive characterization of novel heterocyclic compounds is fundamental to understanding their chemical behavior and potential applications. For this compound, a compound of interest in medicinal chemistry and materials science, detailed spectroscopic and analytical data are crucial for confirming its structure and purity. This article focuses on the application of Raman spectroscopy and High-Performance Liquid Chromatography (HPLC) as key methodologies for its characterization.

Spectroscopic Analysis and Characterization Methodologies

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint that is highly specific to its structure. While a dedicated Raman spectrum for 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is not extensively reported in the literature, its characteristic spectral features can be inferred from the analysis of the parent imidazo[1,2-a]pyrazine (B1224502) scaffold and related halogenated heterocyclic systems.

The Raman spectrum of this compound is expected to be dominated by vibrations originating from the fused heterocyclic ring system. The imidazo[1,2-a]pyridine (B132010) ring, a closely related structure, has been studied, and its vibrational assignments provide a solid foundation for interpreting the spectrum of its pyrazine (B50134) analogue. researchgate.net Key vibrational modes include the in-plane and out-of-plane bending of C-H bonds, as well as the stretching and deformation modes of the imidazole (B134444) and pyrazine rings.

The introduction of bromine and chlorine atoms at the 3- and 6-positions, respectively, will induce significant and predictable changes in the Raman spectrum. The C-Br and C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 800 cm⁻¹. These bands are often strong and can be used as diagnostic markers for the presence of these halogens. Furthermore, the substitution pattern will influence the vibrational frequencies of the heterocyclic rings due to mass effects and changes in the electronic distribution.

A theoretical and experimental study on the vibrational spectra of imidazo[1,2-a]pyridine and its complexes with zinc halides has provided detailed assignments for the parent ring system. researchgate.net Based on this and general knowledge of halogenated aromatic compounds, a table of expected characteristic Raman bands for this compound can be constructed.

Interactive Data Table: Expected Characteristic Raman Bands for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment Expected Intensity
~3100 - 3000C-H stretching (aromatic)Medium
~1640 - 1550C=N and C=C stretching (ring vibrations)Strong
~1500 - 1400Ring stretching and deformation modesMedium to Strong
~1300 - 1200In-plane C-H bendingMedium
~1000 - 800Ring breathing modesStrong
~750 - 650C-Cl stretchingStrong
~650 - 550C-Br stretchingStrong
Below 600Ring deformation modesMedium to Weak

It is important to note that the exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. Experimental verification through the acquisition of a Raman spectrum for a pure sample of this compound is essential for definitive characterization.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized compounds and for their quantification in various matrices. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's inherent hydrophobicity.

A typical HPLC analysis would involve dissolving the compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol (B129727), and injecting it into the HPLC system. The separation would be achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like trifluoroacetic acid to improve peak shape) and an organic component (acetonitrile or methanol). chromforum.org The detector, typically a UV-Vis detector, would be set to a wavelength where the compound exhibits strong absorbance, likely in the range of 250-300 nm, which is characteristic for many aromatic heterocyclic systems.

The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions. The presence of both bromo and chloro substituents increases the hydrophobicity of the molecule compared to the parent imidazo[1,2-a]pyrazine, leading to a longer retention time on a C18 column. The purity of the sample can be assessed by the presence of a single major peak, with the area of this peak being proportional to the concentration of the compound.

Interactive Data Table: Illustrative RP-HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Expected Retention Time ~ 8-12 minutes (highly dependent on the exact gradient and column)

This illustrative method provides a starting point for the development of a validated analytical procedure for this compound. Optimization of the gradient, flow rate, and other parameters would be necessary to achieve the best separation from any potential impurities or related compounds.

Q & A

Q. What are the established synthetic routes for 3-Bromo-6-chloroimidazo[1,2-a]pyrazine, and what reaction conditions are critical for regioselectivity?

The synthesis typically involves sequential halogenation of the imidazo[1,2-a]pyrazine core. A validated method starts with 6-chloroimidazo[1,2-a]pyrazine, which undergoes bromination using bromine in acetic acid under an inert atmosphere (N₂ or Ar) at 0–50°C . Key factors for regioselectivity include:

  • Temperature control : Lower temperatures (0–25°C) favor bromination at the 3-position.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency.
  • Catalysts : Lewis acids like FeCl₃ can enhance reaction rates .

Example Protocol :

StepReagents/ConditionsYield
BrominationBr₂ in AcOH, 25°C, 12 h65–75%
PurificationRecrystallization (EtOAc/hexane)>95% purity

Q. What analytical techniques are recommended for structural confirmation of this compound?

Multimodal characterization is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for pyrazine ring) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 248.917 Da for C₆H₃BrClN₃) .
  • X-ray Crystallography : Definitive confirmation of regiochemistry, as demonstrated for structurally related compounds (e.g., 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and replicate across multiple cell lines (e.g., HCT-116 vs. MCF-7) .
  • Structural analogs : Compare with derivatives like 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7), which show altered activity due to halogen positioning .
  • Mechanistic studies : Employ target-based assays (e.g., kinase inhibition profiling) to clarify mode of action .

Q. What strategies optimize the functionalization of this compound for drug discovery?

Key methodologies include:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce pharmacophores at the 3-position (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Nucleophilic substitution : Replace bromide with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Computational guidance : DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Example Derivatives and Applications :

DerivativeModificationApplication
3-Amino-6-chloroAntibacterial leadMIC = 2 µg/mL vs. S. aureus
3-Cyanomethyl-6-chloroKinase inhibitor (IC₅₀ = 120 nM vs. EGFR)

Q. How can solvent and catalyst selection impact the scalability of this compound synthesis?

Industrial-scale production requires:

  • Solvent optimization : Replace acetic acid with recyclable solvents (e.g., MeCN) to reduce waste .
  • Catalyst recycling : Immobilized catalysts (e.g., Fe₃O₄-supported FeCl₃) improve yield to >85% .
  • Flow chemistry : Continuous flow systems enhance reaction control and reduce halogenation time by 50% .

Data Contradiction Analysis

Q. Why do some studies report low stability of this compound in aqueous media?

Instability is attributed to hydrolysis of the C-Br bond under basic or nucleophilic conditions. Mitigation strategies include:

  • pH control : Store solutions at pH 4–6 (citrate buffer) .
  • Lyophilization : Stabilize as a hydrochloride salt (e.g., CAS 1187830-45-0) for long-term storage .
  • Derivatization : Convert to more stable intermediates (e.g., methyl esters) .

Methodological Recommendations

  • Synthetic Reproducibility : Always verify inert atmosphere integrity via oxygen sensors during halogenation .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate with orthogonal assays (e.g., apoptosis staining vs. MTT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.